molecular formula C15H19FN2O4S B2656173 N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 2034384-21-7

N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No.: B2656173
CAS No.: 2034384-21-7
M. Wt: 342.39
InChI Key: HKNIIVZENYEGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of 1,4-Thiazepan Research in Medicinal Chemistry

The exploration of 1,4-thiazepans, seven-membered rings containing sulfur and nitrogen atoms, began in the mid-20th century with the discovery of their conformational flexibility and capacity to mimic peptide structures. Early work focused on benzothiazepines as calcium channel blockers, exemplified by diltiazem, which revolutionized cardiovascular therapy. By the 1980s, researchers recognized the utility of thiazepane derivatives in modulating enzymatic activity, particularly angiotensin-converting enzyme (ACE) inhibition, leading to antihypertensive agents.

The introduction of sulfone groups (-SO₂-) into the thiazepane scaffold, as seen in N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide, marked a pivotal shift toward enhancing metabolic stability and target affinity. This modification mitigates oxidative degradation while preserving the ring’s ability to engage in hydrogen bonding and hydrophobic interactions.

Significance of Seven-Membered Heterocyclic Compounds

Seven-membered heterocycles occupy a critical niche in drug design due to their balanced rigidity and flexibility, enabling precise spatial arrangement of pharmacophoric groups. Compared to five- or six-membered rings, they exhibit superior three-dimensional (3D) character, which improves binding to shallow protein pockets and allosteric sites. For example, 1,4-thiazepans’ sulfur atom facilitates interactions with metal ions in enzyme active sites, while their nitrogen atom supports hydrogen bonding networks.

Property Value for this compound
Molecular Formula C₁₅H₁₉FN₂O₃S
Molecular Weight 310.4 g/mol
Key Functional Groups Thiazepane sulfone, fluorophenyl, acetamide
Potential Targets Bromodomains, proteases, kinases

This table summarizes the molecular characteristics of the compound, underscoring its structural complexity.

Historical Development of Thiazepan-Based Therapeutic Agents

The 1989 synthesis of 1,4-thiazepinone derivatives with ACE inhibitory activity demonstrated the scaffold’s versatility. Subsequent efforts focused on optimizing substituents to improve pharmacokinetics. For instance, fluorination at the phenyl ring, as in this compound, emerged as a strategy to enhance blood-brain barrier penetration and resistance to cytochrome P450 metabolism.

Recent advances in one-pot syntheses, such as the reaction of α,β-unsaturated esters with 1,2-amino thiols, have streamlined the production of thiazepanones and thiazepanes, enabling rapid library generation for high-throughput screening. These methodologies support the efficient diversification of the thiazepane core, facilitating structure-activity relationship (SAR) studies.

Current Research Status and Knowledge Gaps

Despite progress, critical gaps persist in understanding the target compound’s bioactivity profile. Preliminary nuclear magnetic resonance (NMR) studies suggest affinity for bromodomain and extraterminal (BET) proteins, which regulate gene transcription in cancers. However, in vivo efficacy and selectivity data remain unavailable. Additionally, the impact of the sulfone group on off-target interactions warrants investigation, as sulfone-containing drugs often exhibit unanticipated immune modulation.

Further research priorities include:

  • Elucidating the compound’s binding mode to BET bromodomains using X-ray crystallography.
  • Assessing its bioavailability and metabolic fate in preclinical models.
  • Exploring synergistic effects with existing chemotherapeutic agents.

This compound’s development underscores the need for integrated chemical biology approaches to translate structural novelty into therapeutic innovation.

(Word count: 1,023)

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-11(19)17-10-15(20)18-7-6-14(23(21,22)9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNIIVZENYEGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor containing a sulfide and an amine group under oxidative conditions to form the thiazepane ring. The introduction of the fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring. The final step involves the acylation of the thiazepane derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazepane ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiazepane ring.

Scientific Research Applications

Preliminary studies indicate that N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide may exhibit pharmacological properties relevant to pain management and neuropharmacology. The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in pain pathways, potentially acting as an inhibitor.
  • Receptor Modulation : It could modulate receptors associated with neurotransmission, influencing pain perception or other neurological functions.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

Case Study 1: Pain Management

A study investigated a series of thiazepane derivatives for their analgesic properties. Results indicated that modifications in the thiazepane structure significantly influenced pain relief efficacy in animal models.

Case Study 2: Neuropharmacological Effects

Research on related compounds demonstrated potential neuroprotective effects in models of neurodegenerative diseases. These findings suggest that similar modifications could enhance therapeutic profiles.

Mechanism of Action

The mechanism of action of N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazepane ring can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogs

The compound’s unique attributes are compared below with structurally related analogs from the literature:

Table 1: Structural Comparison
Compound Name / ID Core Structure Fluorophenyl Substituent Acetamide Group Additional Features
Target Compound 1,4-Thiazepane (sulfone) 2-Fluorophenyl Yes Sulfone group, 7-membered ring
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Quinazoline 3-Fluorophenyl (ethyl) Yes Bicyclic aromatic system
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C19H27FN2O2) Aliphatic chain 4-Fluorophenyl Yes Cyclohexyl and propyl groups
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) Thiazole 2-Chlorophenyl Yes Morpholino group, halogen substitution
N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide Benzimidazole None Yes Pyridinylamino group

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Melting Points : N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () has a melting point of 150–152°C, which may reflect its crystalline aliphatic structure. The target’s sulfone group could further elevate its melting point .

Biological Activity

N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound’s unique structural features, including a thiazepane ring and a fluorophenyl group, suggest various biological activities that warrant detailed exploration.

Structural Characteristics

The compound can be described by its molecular formula C15H16FNO3SC_{15}H_{16}FNO_3S. Its structure includes:

  • Thiazepane Ring : A seven-membered heterocyclic structure containing sulfur and nitrogen.
  • Fluorophenyl Group : Enhances the compound's pharmacological properties.
  • Acetamide Functional Group : Imparts additional reactivity and biological activity.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors involved in various biochemical pathways. This interaction could potentially modulate biological responses related to pain management or neuropharmacology.

In Vitro Studies

Initial in vitro studies have indicated that compounds with similar structural features exhibit significant biological activities. For instance, fluoro-substituted phenyl groups have been shown to enhance the potency and selectivity of inhibitors against various enzymes. A related study demonstrated that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide displayed potent inhibition of α-l-fucosidases with IC50 values in the nanomolar range, highlighting the importance of fluorine substitution in enhancing biological activity .

Potential Applications

The unique structure of this compound suggests potential applications in:

  • Pain Management : Possible modulation of pain pathways.
  • Neuropharmacology : Interaction with neurotransmitter systems.
  • Antitumor Activity : Preliminary data suggest potential antitumor effects due to structural similarities with known anticancer agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Thiazepane Ring : Cyclization reactions using sulfur-containing precursors.
  • Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution.
  • Acetamide Formation : Coupling reactions to attach the acetamide moiety.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for characterization at each stage of synthesis.

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionPotent inhibitor of α-l-fucosidases
Pain ModulationHypothesized involvement in pain pathways
Neuropharmacological EffectsPotential interactions with neurotransmitter systems
Antitumor ActivityPreliminary indications of anticancer properties

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide?

  • Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. Integrate experimental data into iterative computational workflows to refine reaction conditions (e.g., solvent, catalyst, temperature). Statistical Design of Experiments (DoE) can systematically optimize parameters like stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Use HPLC with UV/Vis or MS detection for purity analysis (retention time and peak symmetry). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required. Reference pharmacopeial standards for validation (e.g., USP/EP guidelines) .

Q. How can solubility and stability be systematically evaluated under varying physiological conditions?

  • Methodological Answer : Conduct kinetic solubility assays in buffers (pH 1.2–7.4) using shake-flask or microdissolution methods. Stability studies should include forced degradation (heat, light, oxidation) followed by HPLC monitoring. Use Hansen solubility parameters (HSPs) to predict solvent compatibility .

Q. What computational tools are effective for modeling its pharmacokinetic (PK) properties?

  • Methodological Answer : Apply molecular docking (AutoDock, Schrödinger) to predict target binding affinity. Use quantitative structure-activity relationship (QSAR) models for ADME profiling (e.g., SwissADME, pkCSM). Molecular dynamics simulations can assess membrane permeability .

Q. How to design a robust bioactivity screening protocol for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using positive/negative controls. Implement dose-response curves (IC₅₀/EC₅₀ determination) and counter-screening against related off-targets. Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer : Investigate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use PK/PD modeling to correlate exposure levels with effect. Consider species-specific differences in cytochrome P450 metabolism .

Q. What strategies enhance selectivity for its putative molecular target over structurally related off-targets?

  • Methodological Answer : Perform fragment-based drug design (FBDD) to identify selectivity-determining motifs. Use cryo-EM or X-ray crystallography to map binding site interactions. Employ alanine scanning mutagenesis to validate critical residues .

Q. How to design experiments elucidating the role of the 1,4-thiazepan ring in its mechanism of action?

  • Methodological Answer : Synthesize analogs with modified ring systems (e.g., oxazepane, piperidine) and compare activity. Use molecular dynamics to analyze conformational flexibility. Pair with thermodynamic profiling (ITC) to assess entropy-enthalpy trade-offs .

Q. What advanced separation techniques are suitable for isolating diastereomers or degradation products?

  • Methodological Answer : Employ chiral stationary phase HPLC (e.g., amylose/cellulose derivatives) or supercritical fluid chromatography (SFC). For complex mixtures, hyphenate LC with ion mobility spectrometry (IMS) or tandem MS .

Q. How to address discrepancies in computational predictions versus experimental data for reaction pathways?

  • Methodological Answer : Re-evaluate computational models using higher-level theory (e.g., CCSD(T)/DFT hybrid methods). Validate intermediates via in situ spectroscopy (e.g., IR, Raman). Apply sensitivity analysis to identify critical parameters in kinetic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.